4-[(3-methylpyridin-2-yl)oxy]benzoic acid
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Overview
Description
4-[(3-methylpyridin-2-yl)oxy]benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is characterized by the presence of a benzoic acid moiety linked to a 3-methylpyridin-2-yl group via an ether linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpyridin-2-yl)oxy]benzoic acid typically involves the reaction of 3-methyl-2-pyridinol with 4-chlorobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 3-methyl-2-pyridinol attacks the chlorinated aromatic ring of 4-chlorobenzoic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylpyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions may use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[(3-methylpyridin-2-yl)oxy]benzoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(3-methylpyridin-2-yl)oxy]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding interactions with these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Methylpyridin-3-yl)oxy)benzoic acid
- 4-((3-Ethylpyridin-2-yl)oxy)benzoic acid
- 4-((3-Methylpyridin-4-yl)oxy)benzoic acid
Uniqueness
4-[(3-methylpyridin-2-yl)oxy]benzoic acid is unique due to the specific positioning of the methyl group on the pyridine ring and the ether linkage to the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
4-(3-methylpyridin-2-yl)oxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-9-3-2-8-14-12(9)17-11-6-4-10(5-7-11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPDVEYWHGIWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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